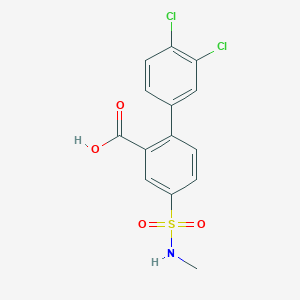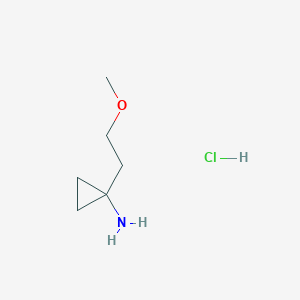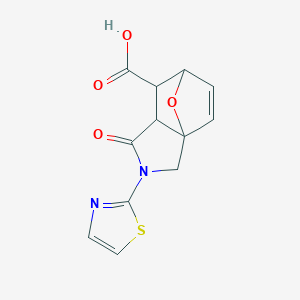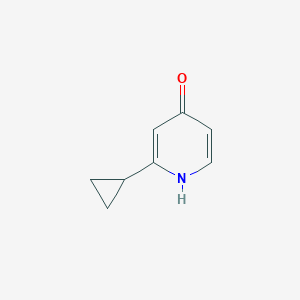
2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first introduced in 1973 and has since become one of the most commonly used drugs in the world.
Scientific Research Applications
Chemical Synthesis and Biological Activity
- The compound is involved in the synthesis of biologically active molecules. For instance, it can be part of a reaction chain leading to the formation of 4-substituted aminomethyl-2-(4'diethylsulfonamide phenyl)-l,3,4-oxadiazolin-5-thiones, substances screened for biological activity (Havaldar & Khatri, 2006).
Polymorphism and Co-crystal Formation
- 2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid can exhibit polymorphism and engage in co-crystal formation with other molecules, potentially leading to diverse structural and functional properties. This can be seen in studies of similar compounds, where polymorphism and co-crystal formation were explored to understand their effects on the physical properties of the substance (Zhoujin et al., 2022).
Pharmacokinetics and Drug Development
- Although the request specified excluding information related to drug use and dosage, it's worth noting that related compounds have been used in pharmacokinetics and drug development studies. For example, a study explored the pharmacokinetics, disposition, and lipid-modulating activity of a similar compound, which is a potent and subtype-selective peroxisome proliferator-activated receptor α agonist (Frederick et al., 2009).
Plant Stress Tolerance Induction
- Benzoic acid derivatives, including this compound, might play a role in inducing multiple stress tolerance in plants. A study showed that benzoic acid and its derivatives could effectively induce tolerance to heat, drought, and chilling stress in bean and tomato plants, highlighting the potential agricultural applications of these compounds (Senaratna et al., 2004).
Future Directions
The future directions for the study of “2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid” could include a more detailed investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Further studies could also explore its potential applications in medicine, given the anti-inflammatory properties of related compounds .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-5-(methylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-17-22(20,21)9-3-4-10(11(7-9)14(18)19)8-2-5-12(15)13(16)6-8/h2-7,17H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKQAWFSSKIGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2485897.png)

![3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2485899.png)

![2-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2485902.png)



![(5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2485908.png)


![Ethyl 4-((4-((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2485913.png)

